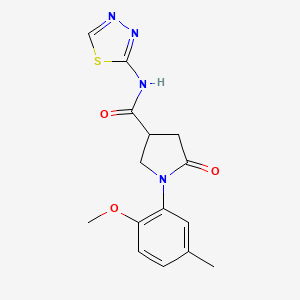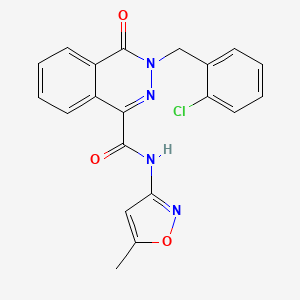![molecular formula C18H30N4O2 B4438813 N-(2-ethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4438813.png)
N-(2-ethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, commonly known as EPPU, is a chemical compound that has been studied for its potential applications in various fields of science, including medicine and pharmacology. EPPU is a member of the urea family of compounds and has been synthesized through various methods. The compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail. In
Wirkmechanismus
The mechanism of action of EPPU is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. EPPU has been shown to exhibit an inhibitory effect on the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. EPPU has also been shown to exhibit an inhibitory effect on the activity of acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. The compound has also been shown to exhibit an inhibitory effect on the aggregation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
EPPU has been shown to exhibit various biochemical and physiological effects in the body. The compound has been shown to exhibit an inhibitory effect on the growth of cancer cells, which is believed to be due to its ability to induce apoptosis, or programmed cell death. EPPU has also been shown to exhibit an inhibitory effect on the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound has also been shown to exhibit an inhibitory effect on the aggregation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
EPPU has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. EPPU is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, EPPU has limited solubility in water, which can make it difficult to use in certain experiments. The compound also has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on EPPU. One area of research is the development of EPPU-based anticancer drugs. The compound has been shown to exhibit an inhibitory effect on the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Another area of research is the development of EPPU-based therapies for neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound has been shown to exhibit an inhibitory effect on the aggregation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease. EPPU has also been shown to exhibit an inhibitory effect on the activity of monoamine oxidase, which is involved in the pathogenesis of Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of EPPU and its potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
EPPU has been studied for its potential applications in various fields of science, including medicine and pharmacology. The compound has been shown to exhibit an inhibitory effect on the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. EPPU has also been studied for its potential applications in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound has been shown to exhibit an inhibitory effect on the aggregation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease. EPPU has also been shown to exhibit an inhibitory effect on the activity of monoamine oxidase, which is involved in the pathogenesis of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-3-10-21-12-14-22(15-13-21)11-9-19-18(23)20-16-7-5-6-8-17(16)24-4-2/h5-8H,3-4,9-15H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVVOSCXDEIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



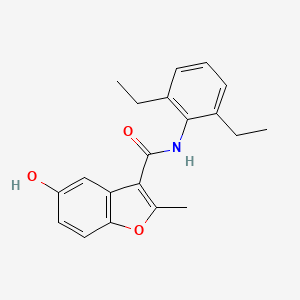
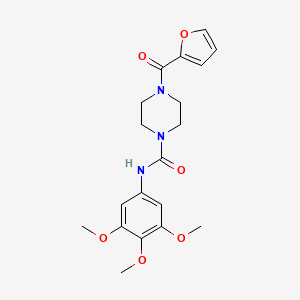
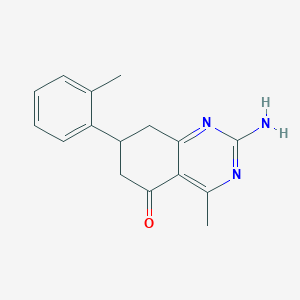
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methoxybenzenesulfonamide](/img/structure/B4438764.png)
![N-isobutyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438770.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B4438793.png)
![N-(2-methoxyethyl)-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4438804.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B4438818.png)
![N-cycloheptyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438819.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide](/img/structure/B4438827.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4438829.png)
